molecular formula C19H20BrNO B1293340 3'-Bromo-2-piperidinomethyl benzophenone CAS No. 898773-03-0

3'-Bromo-2-piperidinomethyl benzophenone

Cat. No.: B1293340
CAS No.: 898773-03-0
M. Wt: 358.3 g/mol
InChI Key: PPYBMWUCGNYYDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2-piperidinomethyl benzophenone typically involves the following steps:

    Piperidinomethylation: The attachment of a piperidine ring to the benzophenone moiety through a methyl group.

The reaction conditions for these steps may vary, but common reagents include bromine for the bromination step and piperidine for the piperidinomethylation step .

Industrial Production Methods

Industrial production methods for 3’-Bromo-2-piperidinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3’-Bromo-2-piperidinomethyl benzophenone has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-2-piperidinomethyl benzophenone: Similar structure with a chlorine atom instead of bromine.

    3’-Fluoro-2-piperidinomethyl benzophenone: Similar structure with a fluorine atom instead of bromine.

    3’-Iodo-2-piperidinomethyl benzophenone: Similar structure with an iodine atom instead of bromine.

Uniqueness

3’-Bromo-2-piperidinomethyl benzophenone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that may not be possible with other halogens .

Properties

IUPAC Name

(3-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBMWUCGNYYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643587
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-03-0
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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